Transporter Selectivity: DMPPA is Functionally Inactive at the Dopamine Transporter (DAT) Unlike All In-Class Comparators
In functional release assays conducted in rat brain synaptosomes, DMPPA exhibited no detectable substrate activity at DAT at concentrations up to 10 µM, whereas its immediate structural congeners BMPEA and MPPA were full-efficacy DAT substrates (Emax ~101% and 103%, respectively) with EC50 values of 627 nM and 574 nM. Amphetamine and methamphetamine, the classic reference stimulants, were over 100-fold more potent at DAT (EC50 = 5 nM and 7 nM). This complete loss of DAT activity upon N,N-dimethylation represents a qualitative, not merely quantitative, pharmacological difference [1].
| Evidence Dimension | Dopamine Transporter (DAT) Substrate Activity |
|---|---|
| Target Compound Data | DMPPA: Inactive (no release up to 10 µM) |
| Comparator Or Baseline | BMPEA: EC50 627 nM, Emax 101%; MPPA: EC50 574 nM, Emax 103%; Amphetamine: EC50 5 nM, Emax 104%; Methamphetamine: EC50 7 nM, Emax 108% |
| Quantified Difference | Complete loss of DAT function vs. full-efficacy substrates; >100-fold potency difference relative to amphetamine |
| Conditions | Rat brain synaptosomes, [3H]MPP+ release assay, in vitro, pH 7.4, 37°C |
Why This Matters
This functional DAT-inactivity is the strongest differentiator for any researcher requiring selective NET modulation without dopaminergic involvement, enabling cleaner mechanistic dissection than is possible with BMPEA or MPPA.
- [1] Schindler CW, Thorndike EC, Rice KC, Partilla JS, Baumann MH. The Supplement Adulterant β-Methylphenethylamine Increases Blood Pressure by Acting at Peripheral Norepinephrine Transporters. J Pharmacol Exp Ther. 2019 Jun;369(3):328-336. doi: 10.1124/jpet.118.255976. View Source
